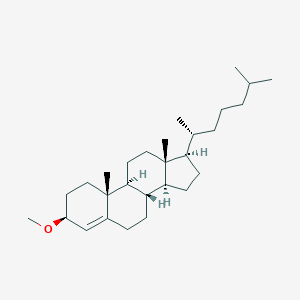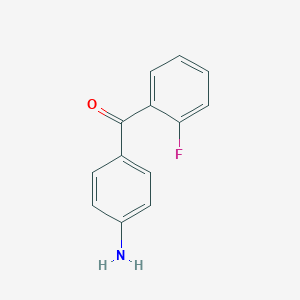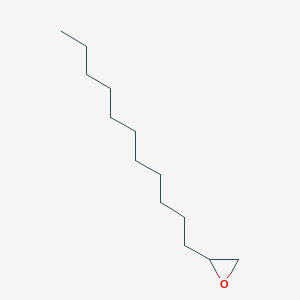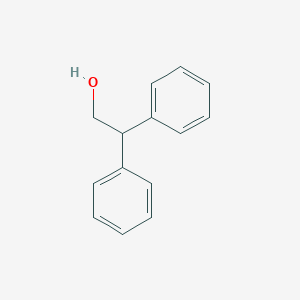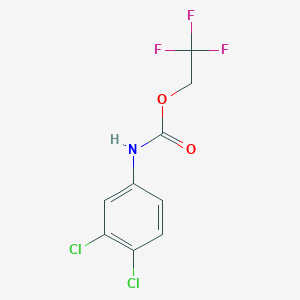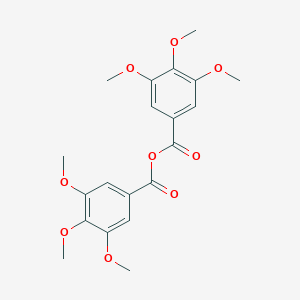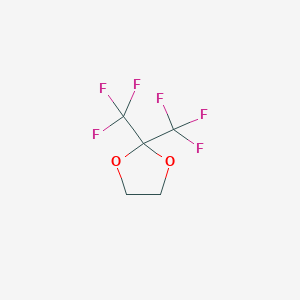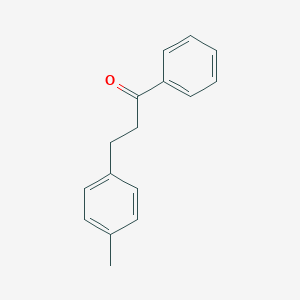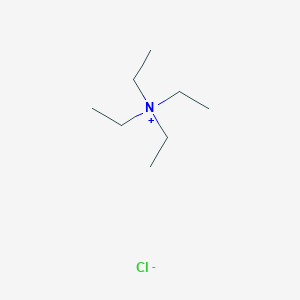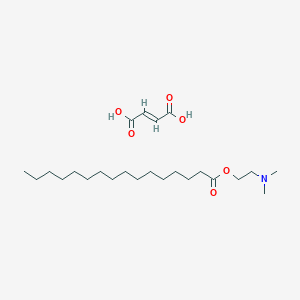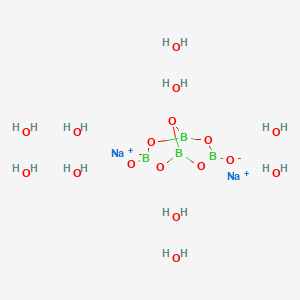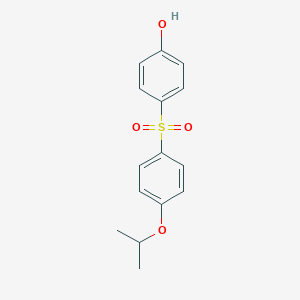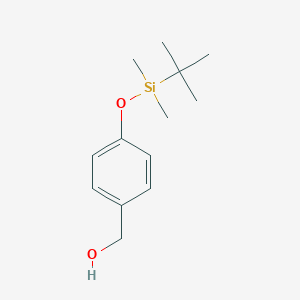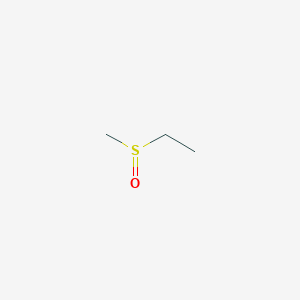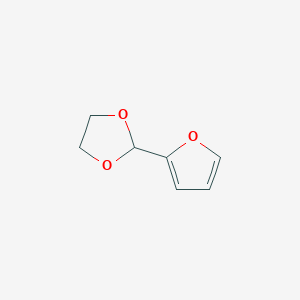
2-(1,3-Dioxolan-2-yl)furan
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, including those with a 1,3-dioxolane moiety, has been explored through various methods. One efficient approach for synthesizing 2,3- and 2,3,4-substituted furans involves an enyne-RCM/Diels-Alder reaction sequence starting from acyclic enynes, which includes the transformation of 1,2-dioxines with an adjacent oxazine ring into furans . Another method utilizes PdI2/KI-catalyzed direct oxidative carbonylation of 3-yne-1,2-diol derivatives in alcoholic media, leading to furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates . Additionally, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide can be prepared by inserting active zinc into 2-bromo-5-(1,3-dioxolane)furan, which can then be coupled with aryl halides and acid chlorides to yield various 5-substituted furan derivatives .
Molecular Structure Analysis
The molecular structure of (1,3-dioxolan-2-yl)furans has been characterized in several studies. For instance, the reaction of formylfurancarboxylates with ethylene glycol in the presence of p-toluene-sulfonic acid produces (1,3-dioxolan-2-yl)furancarboxylates. These compounds can be reduced while preserving the dioxolane ring, although the resulting alcohols are generally unstable . The stability of these molecules is crucial for their potential applications and further chemical modifications.
Chemical Reactions Analysis
The reactivity of (1,3-dioxolan-2-yl)furans has been investigated, revealing that chlorides derived from the unstable alcohols decompose under certain conditions, such as the Michaelis-Becker reaction. However, stable chloromethylfuran can be obtained and further reacts with sodium diethyl phosphite to form phosphonate, which exists as a mixture of conformers . This highlights the diverse reactivity of these compounds, which can be leveraged for the synthesis of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-based compounds are influenced by their molecular structure. For example, biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan exhibit number-average molecular weights around 2000 g/mol, and their properties are affected by the number of methylene units in the dicarboxylic segments . The synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a catalyst demonstrates the potential for solvent-free conditions and functional group tolerance, leading to good to excellent yields .
Applications De Recherche Scientifique
Application in Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry. They have been used to create numerous innovative antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The crucial facts presented in the source may aid in the creation of more effective and secure antimicrobial agents .
Application in the Preparation of a Ratiometric Fluorescent Probe
- Scientific Field : Organic Chemistry
- Summary of the Application : It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in the Synthesis of KN-93
- Scientific Field : Organic Chemistry
- Summary of the Application : It is used for microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in the Synthesis of Furan Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(1,3-Dioxolan-2-yl)furan” is used in the synthesis of 5-substituted furan derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in the Preparation of a Variety of Functional Moieties
- Scientific Field : Organic Chemistry
- Summary of the Application : Due to their electron-rich character, furans also function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus, for example, by oxidation and cycloaddition reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application in Metalation of Furans and Benzofurans
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the metalation of furans and benzofurans. Metalated furan and benzofuran derivatives participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(furan-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCACHSUJEMZCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937835 | |
| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)furan | |
CAS RN |
1708-41-4 | |
| Record name | 2-Furyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1708-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



